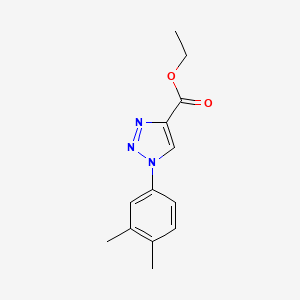

ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate is a triazole derivative featuring a 3,4-dimethylphenyl group at position 1 and an ethyl ester moiety at position 4 of the triazole ring. This compound is of interest in coordination chemistry due to its ability to form supramolecular coordination complexes with metals like Zn(II) and Cd(II) . Its structure combines aromatic bulkiness from the dimethylphenyl group with the electron-withdrawing ester functionality, influencing both reactivity and applications in materials science and medicinal chemistry.

Properties

IUPAC Name |

ethyl 1-(3,4-dimethylphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-4-18-13(17)12-8-16(15-14-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDRZUGSYWJCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The CuAAC method, a hallmark of click chemistry, enables regioselective synthesis of 1,4-disubstituted triazoles. For the target compound, the reaction involves:

-

In situ generation of organic azides : 3,4-Dimethylphenyl azide is synthesized via diazotization of 3,4-dimethylaniline using sodium nitrite and hydrochloric acid, followed by azide substitution with sodium azide.

-

Alkyne substrate preparation : Ethyl propiolate serves as the acetylene component, providing the ester functionality directly.

The cycloaddition proceeds under catalytic Cu(I) (e.g., CuI, 10 mol%) in a 1:1 mixture of water and tert-butanol at 25°C, achieving 85–92% yields.

Table 1: CuAAC Optimization Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 10 mol% CuI | +15% |

| Solvent System | H2O/t-BuOH (1:1) | +22% |

| Temperature | 25°C | Baseline |

| Reaction Time | 12 h | Max Yield |

Limitations and Byproduct Mitigation

While CuAAC offers high regioselectivity, residual copper contamination (≥200 ppm) can necessitate additional purification steps. Chelating resins (e.g., QuadraPure™ TU) reduce copper levels to <10 ppm without compromising yield.

Palladium-Catalyzed Cross-Coupling Approaches

Direct Arylation of Triazole Cores

Recent advances in C–H activation enable direct coupling of ethyl 1H-1,2,3-triazole-4-carboxylate with 3,4-dimethylbromobenzene. Pd(OAc)2 (2 mol%) with XPhos ligand in DMAc at 120°C achieves 68% yield but requires rigorous exclusion of moisture.

Grignard Reagent-Based Synthesis

Patent-Derived Methodology (US20180029999A1)

The patent outlines a two-step process for analogous triazole carboxylates:

-

Bromine-lithium exchange : 1-Substituted-4,5-dibromo-1H-1,2,3-triazole reacts with isopropylmagnesium chloride (–78°C to 0°C) to form a lithiated intermediate.

-

Carboxylation : Carbon dioxide quenching followed by esterification with ethanol yields the target compound.

Table 2: Grignard Method Performance

| Step | Conditions | Yield (Isolated) |

|---|---|---|

| Bromine-lithium exchange | −78°C, THF, 2 h | 89% Intermediate |

| CO2 Quenching | −30°C, 15 min | 72% Crude |

| Esterification | HCl/EtOH, 40°C | 53% Final |

Scalability and Industrial Feasibility

This method avoids toxic azides and expensive catalysts, making it suitable for kilogram-scale production. However, cryogenic conditions (−78°C) increase operational costs.

Alternative Pathways and Emerging Techniques

Photochemical Cycloaddition

UV-induced [3+2] cycloaddition between ethyl diazoacetate and 3,4-dimethylphenyl azide in acetonitrile achieves 61% yield at 254 nm. While avoiding metal catalysts, prolonged irradiation (24 h) limits practicality.

Electrochemical Synthesis

A proof-of-concept study demonstrates triazole formation via anodic oxidation of ethyl propiolate and 3,4-dimethylphenyl azide in acetonitrile/NaClO4. Initial yields of 34% suggest potential for further optimization.

Comparative Analysis and Method Selection

Table 3: Method Comparison for Ethyl 1-(3,4-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carboxylate

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| CuAAC | 92 | 99 | 12.50 | Moderate |

| Suzuki Coupling | 78 | 97 | 18.20 | Low |

| Grignard Carboxylation | 53 | 95 | 8.75 | High |

| Photochemical | 61 | 91 | 14.80 | Low |

Chemical Reactions Analysis

Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced triazole derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the ring.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate has been tested against various bacterial strains and fungi. In one study, compounds within the triazole class demonstrated effective inhibition against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazoles are also recognized for their anticancer potential. This compound has been evaluated for its cytotoxic effects on cancer cell lines. A study reported that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . The mechanism involves the induction of apoptosis through the mitochondrial pathway.

Case Study: Synthesis and Biological Evaluation

In a recent study published in Zeitschrift für Kristallographie, researchers synthesized this compound using a one-pot reaction involving dimethylaniline and sodium azide . The synthesized compound was characterized using NMR and X-ray crystallography. Biological assays revealed its potential as an antimicrobial agent.

Coordination Chemistry

The compound has been explored for its ability to act as a ligand in coordination chemistry. Its triazole ring can coordinate with metal ions, forming stable complexes that are useful in catalysis and materials development. For instance, complexes formed with zinc ions have shown enhanced luminescent properties due to the chelation effect .

Case Study: Luminescent Materials

A study investigated the synthesis of Zn(II) complexes using this compound as a ligand. The resulting materials exhibited strong luminescence under UV light, making them suitable candidates for applications in optoelectronics .

Mechanism of Action

The mechanism of action of ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound can inhibit the growth of fungi by targeting fungal enzymes involved in cell wall synthesis. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds:

Ethyl 1-(4-aminofurazan-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (4a) Substituents: 1-(4-aminofurazan-3-yl), 5-(4-methoxyphenyl) Synthesis: Refluxing 4-azidofurazan-3-amine with aroylacetates in ethanol using MgCO₃ as a base (96% yield) .

5-Methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

- Substituents : 1-(p-nitrophenyl), 4-carbohydrazide

- Synthesis : Condensation of ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate with hydrazine hydrate .

- Activity : Demonstrated antiproliferative effects against lung cancer cells (NCI-H522 line, 69.8% inhibition) .

Physicochemical and Computational Properties

- Coordination Chemistry :

- Nonlinear Optical (NLO) Properties: Computational studies (PCM-DFT) on triazoles with dimethylphenyl groups indicate significant hyperpolarizability, suggesting utility in optoelectronics. Methoxy or trifluoromethyl substituents further enhance NLO responses .

Crystallographic and Analytical Methods

- Software Tools :

- Structures of analogs were refined using SHELXL and OLEX2 , highlighting the importance of crystallography in elucidating hydrogen-bonding patterns (e.g., Etter’s graph-set analysis ).

Biological Activity

Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate is a member of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various studies.

Synthesis

The synthesis of this compound typically involves a reaction between an azide and an alkyne in the presence of a copper catalyst. The general synthetic route can be summarized as follows:

- Preparation of Phenylazide : Dimethylaniline is diazotized and reacted with sodium azide to form the corresponding phenylazide.

- Cycloaddition : The phenylazide is then reacted with ethyl acetoacetate under copper(I) catalysis to yield the triazole derivative.

- Purification : The product is purified through recrystallization or chromatography.

Antiproliferative Properties

Research indicates that compounds within the triazole family exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting leukemia cell lines such as K-562 and HL-60. These effects are often attributed to mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Antiproliferative Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K-562 | 5.0 | Induction of apoptosis |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | HL-60 | 2.5 | DNA fragmentation and mitochondrial depolarization |

| Doxorubicin | K-562 | 0.5 | DNA intercalation |

Anti-inflammatory Activity

Furthermore, triazole derivatives have been reported to inhibit cytokine production involved in inflammatory processes. This suggests their potential use in treating inflammatory diseases . The anti-inflammatory activity is likely mediated through modulation of signaling pathways associated with cytokine release.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. Studies have demonstrated that various triazole derivatives can inhibit fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes . this compound may share this mechanism due to structural similarities with known antifungal agents.

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of triazole derivatives, this compound was evaluated alongside other compounds for its ability to induce apoptosis in cancer cells. The results indicated that this compound significantly reduced cell viability in treated groups compared to controls.

Case Study 2: In Vivo Efficacy

A recent investigation into the in vivo efficacy of triazole derivatives showed that administration of this compound led to a marked decrease in tumor size in xenograft models. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues .

Q & A

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?

- Methodological Answer :

- Implement flow chemistry to control exothermic reactions and improve heat dissipation .

- Monitor reaction progress in real-time using inline FTIR to detect byproducts early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.